molecular formula C13H19ClFN5 B12222270 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12222270
M. Wt: 299.77 g/mol
InChI Key: JGFGIVFKXPFAJO-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl-fluoropyrazole moiety, and a methylpyrazole core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole core: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the ethyl-fluoropyrazole moiety: This can be done via nucleophilic substitution reactions, where the pyrazole core reacts with ethyl-fluoropyrazole derivatives in the presence of a base.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation products: Oxides of the pyrazole ring.

    Reduction products: Reduced pyrazole derivatives.

    Substitution products: Various substituted pyrazole compounds.

Scientific Research Applications

5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes or signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine
  • N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine
  • 5-cyclopropyl-2-methylpyrazol-3-amine

Uniqueness

The uniqueness of 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the ethyl-fluoropyrazole moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19ClFN5

Molecular Weight

299.77 g/mol

IUPAC Name

5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H18FN5.ClH/c1-3-19-13(14)10(8-16-19)7-15-12-6-11(9-4-5-9)17-18(12)2;/h6,8-9,15H,3-5,7H2,1-2H3;1H

InChI Key

JGFGIVFKXPFAJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CC(=NN2C)C3CC3)F.Cl

Origin of Product

United States

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